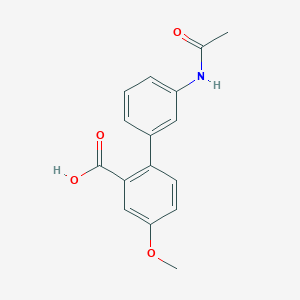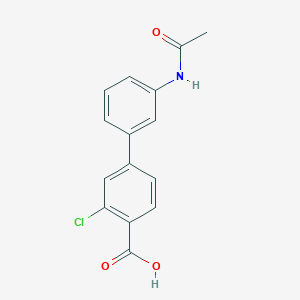
3-(3-Acetylaminophenyl)-5-nitrobenzoic acid, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-Acetylaminophenyl)-5-nitrobenzoic acid, abbreviated as 3-APN, is a synthetic organic compound with a molecular weight of 308.26 g/mol. It is a white crystalline solid that is soluble in water and alcohol. 3-APN has a variety of uses in scientific research, including in biochemical and physiological studies. In
Wissenschaftliche Forschungsanwendungen
3-APN has a wide range of scientific research applications. It is used as a reagent for the synthesis of drugs, such as anti-inflammatory drugs, and for the detection of proteins in biochemistry. In neuroscience, 3-APN is used to study the effects of drugs on the nervous system, as well as to study the effects of oxidative stress on nerve cells. 3-APN has also been used to study the effects of aging on the brain, as well as to study the effects of environmental toxins on the nervous system.
Wirkmechanismus
3-APN acts as an inhibitor of cyclooxygenase-2 (COX-2), an enzyme that is involved in the inflammatory response. By inhibiting the activity of COX-2, 3-APN reduces the production of inflammatory mediators, such as prostaglandins and leukotrienes. In addition, 3-APN has been shown to have anti-oxidant and anti-apoptotic effects, which are beneficial for the protection of nerve cells from oxidative stress and apoptosis.
Biochemical and Physiological Effects
3-APN has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that 3-APN has anti-inflammatory, anti-oxidant, and anti-apoptotic effects. In vivo studies have demonstrated that 3-APN is capable of reducing inflammation and oxidative stress in the brain, as well as protecting against neuronal death. In addition, 3-APN has been shown to have a protective effect against the neurotoxicity of certain drugs.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 3-APN in laboratory experiments has a number of advantages. It is a relatively inexpensive and easily synthesized compound, and it is soluble in water and alcohol. In addition, 3-APN is relatively stable and has a low toxicity profile. However, there are some limitations to the use of 3-APN in laboratory experiments. The compound has a relatively short half-life, and it can be degraded by light and heat. In addition, 3-APN can be metabolized by certain enzymes, which can lead to decreased efficacy.
Zukünftige Richtungen
Given the wide range of applications of 3-APN, there are a number of potential future directions for research. One potential direction is to explore the effects of 3-APN on other physiological systems, such as the cardiovascular system. In addition, further research could be conducted to explore the potential therapeutic applications of 3-APN, such as in the treatment of neurological disorders. Finally, research could be conducted to explore the potential synergistic effects of combining 3-APN with other compounds, such as antioxidants or other anti-inflammatory agents.
Synthesemethoden
3-APN can be synthesized in two steps, starting with the reaction of 3-nitrobenzaldehyde and acetic anhydride, followed by the condensation of the resulting 3-nitrobenzoylacetate with 3-aminophenol. Both steps are carried out in aqueous solution and the reaction yields 3-APN.
Eigenschaften
IUPAC Name |
3-(3-acetamidophenyl)-5-nitrobenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O5/c1-9(18)16-13-4-2-3-10(6-13)11-5-12(15(19)20)8-14(7-11)17(21)22/h2-8H,1H3,(H,16,18)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCNDSPCLCPCRMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC(=C1)C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50690632 |
Source


|
| Record name | 3'-Acetamido-5-nitro[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50690632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261955-20-7 |
Source


|
| Record name | 3'-Acetamido-5-nitro[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50690632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![6-Methyl-2-[3-(N-methylaminocarbonyl)phenyl]benzoic acid, 95%](/img/structure/B6404753.png)

![3-Methyl-4-[3-(N-methylaminocarbonyl)phenyl]benzoic acid, 95%](/img/structure/B6404770.png)
